molecular formula C9H6ClF4NO B1402899 2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide CAS No. 1365962-16-8

2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide

Cat. No. B1402899
M. Wt: 255.59 g/mol
InChI Key: GKUFBIZNHKGYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide” is a chemical compound with the empirical formula C8H4ClF4NO . It has a molecular weight of 241.57 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is ClCC(NC1=C(F)C(F)=CC(F)=C1F)=O . This notation provides a way to represent the structure of the compound using ASCII strings. The InChI key is LGNJOSKDYPMJOK-UHFFFAOYSA-N , which is a unique identifier that provides information about the molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 241.57 . The exact mass and monoisotopic mass are 345.0543543 g/mol . It has a topological polar surface area of 20.3 Ų . The compound has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It also has 4 rotatable bonds .

Scientific Research Applications

Organic Nonlinear Material Research

  • Electro-Optic and Nonlinear Optical Material Studies : A study focused on a closely related compound, N-(2-chlorophenyl)-(1-propanamide), which was synthesized and characterized for its potential as an organic electro-optic and nonlinear optical material. The research involved growing single crystals through the slow evaporation technique and conducting various characterizations like UV-Vis, IR, NMR, and powder XRD techniques. The second harmonic generation (SHG) capability of these crystals was measured, indicating their potential for nonlinear optical applications (Prabhu & Rao, 2000).

Structural and Dielectric Properties

  • Characterization of Structural and Dielectric Properties : Another study presented the growth of good transparent single crystals of a similar compound, N-(2 chlorophenyl)-(1-propanamide), and explored its structural, dielectric, and optical properties. The research found that the crystal belongs to the monoclinic system and conducted detailed analyses to determine vibrational assignments, optical transmission, band gap, and laser damage threshold, suggesting its importance in material science applications (Srinivasan et al., 2006).

Quantum Chemical Analysis for Medicinal Use

  • Molecular Docking and Quantum Chemical Analysis : A study focused on 2-chloro-N-(p-tolyl)propanamide, conducted a complete quantum chemical analysis to explore its potential as a medicinal inhibitor for COVID-19 protease. The research included molecular docking, natural bond orbital analysis, and vibrational studies, suggesting that the compound has good potential for medicinal applications, especially related to COVID-19 (Pandey et al., 2020).

Antimicrobial Properties

  • Synthesis and Antimicrobial Properties : Research on arylsubstituted halogen(thiocyanato)amides, including compounds with a similar structure, highlighted the synthesis and subsequent testing for antibacterial and antifungal activities. The study indicates the significance of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).

properties

IUPAC Name

2-chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUFBIZNHKGYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,3,5,6-tetrafluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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